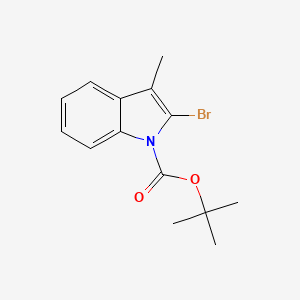

tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-bromo-3-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-10-7-5-6-8-11(10)16(12(9)15)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJYNNQGUPOOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196713-98-1 | |

| Record name | 196713-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate is a compound belonging to the indole family, which has garnered significant attention due to its diverse biological activities. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound can be characterized by its molecular formula and a molecular weight of 284.15 g/mol. Its structure features a bromine atom at the 2-position of the indole ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological activity.

- Coupling Reactions : The compound can participate in coupling reactions (e.g., Suzuki-Miyaura reactions), allowing for the synthesis of more complex molecules that may exhibit improved pharmacological properties.

Anticancer Activity

Research indicates that indole derivatives, including this compound, show promising anticancer properties. A study evaluated the cytotoxic effects of related indole compounds on various cancer cell lines. For instance, compounds with similar structures demonstrated selective inhibition against rapidly dividing cells such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.0 |

| Compound B | MCF-7 (Breast) | 4.5 |

| This compound | HepG2 (Liver) | 6.0 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Indoles are known to exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . For example, related indole derivatives have shown minimum inhibitory concentrations (MICs) as low as 1 µg/mL against MRSA strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | 5.00 |

| Mycobacterium smegmatis | 4.00 |

Case Studies

- Anticancer Evaluation : In a study involving several indole derivatives, this compound was tested across multiple cancer cell lines. The results indicated that it maintained a favorable cytotoxicity profile with minimal effects on non-cancerous cells while effectively inhibiting cancer cell proliferation .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of indole derivatives against resistant bacterial strains. The findings demonstrated that the compound exhibited significant antibacterial activity with lower MIC values compared to conventional antibiotics, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Scientific Research Applications

Intermediate in Organic Synthesis

Tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate serves as an essential intermediate in the synthesis of more complex indole derivatives. It is often utilized in reactions such as:

- Cyclization Reactions : The compound can undergo cyclization to form various indole-based structures, which are crucial in the development of pharmaceuticals .

Chan-Lam Coupling Reactions

This compound has been employed in Chan-Lam coupling reactions, which are significant for the formation of carbon-nitrogen bonds. Such reactions facilitate the synthesis of diverse nitrogen-containing compounds that are valuable in medicinal chemistry .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties. Studies have shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting their utility as therapeutic agents .

Drug Development

The structural characteristics of this compound make it a suitable candidate for modification to enhance biological activity or reduce toxicity. Its derivatives are being explored for their efficacy against specific cancer types and other diseases .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound via a multi-step process involving bromination and carboxylation reactions. The resulting compound was characterized using NMR and X-ray crystallography, confirming its structure and purity .

Case Study 2: Antitumor Mechanism Investigation

In another investigation, researchers focused on the antitumor mechanisms of compounds derived from this compound. They found that these compounds could induce G1 phase cell cycle arrest and trigger apoptotic pathways in SMMC-7721 liver cancer cells, showcasing their potential as anticancer agents .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole ring significantly influences reactivity and applications:

- tert-Butyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate (): This compound has bromine at position 5 and a thiophenoyl group at position 3. The electron-withdrawing thiophenoyl group at C3 and bromine at C5 alter the indole’s electronic landscape, making it suitable for anti-HIV drug development .

- tert-Butyl 3-acetyl-1H-indole-1-carboxylate (): The acetyl group at C3 increases electrophilicity, enabling alkenylation via Nysted or Petasis reagents. The target compound’s methyl group at C3 offers steric bulk without significantly altering electron density, which may affect regioselectivity in subsequent reactions .

Protecting Group Strategies

- tert-Butyl vs. Ethyl Carboxylates : The use of tert-butyl in the target compound contrasts with 1-tert-butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate (), which employs ethyl at C2. The tert-butyl group provides superior steric protection and stability under acidic conditions, whereas ethyl esters are more labile, enabling selective deprotection in multi-step syntheses .

Structural Characterization Techniques

- NMR and Crystallography: While and cite NMR for structural validation, crystallographic tools like SHELX and ORTEP-3 () are standard for resolving indole derivatives.

Limitations and Data Gaps

The evidence lacks direct comparative data (e.g., melting points, yields, or bioactivity) for the target compound. For instance:

- describes NMR data for a structurally complex analog but omits key spectral details.

Preparation Methods

Indole Core Functionalization

The synthesis typically begins with a pre-functionalized indole scaffold. Two primary routes dominate:

-

Route A : Bromination of 3-methylindole followed by Boc protection.

-

Route B : Boc protection of indole followed by directed bromination and methylation.

Key challenges include regioselective bromination at the C2 position and maintaining stability during protective group manipulations.

Detailed Preparation Methods

Bromination of 3-Methylindole Followed by Boc Protection

Procedure :

-

Starting Material : 3-Methylindole is treated with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to introduce bromine at C2.

-

Boc Protection : The product (2-bromo-3-methylindole) reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | NBS, DCM, 0°C | 0°C → RT | 65% |

| 2 | Boc₂O, DMAP, THF | RT | 85% |

Advantages :

-

Straightforward bromination with NBS ensures high regioselectivity.

-

Boc protection under mild conditions minimizes side reactions.

Limitations :

-

Low solubility of 2-bromo-3-methylindole in THF can reduce Boc protection efficiency.

Directed Ortho-Metalation (DoM) Strategy

Procedure :

-

Boc Protection : Indole is protected with Boc₂O in THF using n-butyllithium (n-BuLi) at −78°C.

-

Lithiation and Bromination :

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Boc₂O, n-BuLi, THF | −78°C | 90% |

| 2 | LDA, 1,2-dibromoethane | −78°C → RT | 70% |

Advantages :

Limitations :

-

Requires cryogenic conditions (−78°C), increasing operational complexity.

One-Pot Bromination-Methylation Sequence

Procedure :

-

Simultaneous Functionalization : A mixture of indole, methyl iodide, and bromine in acetic acid facilitates concurrent C3 methylation and C2 bromination.

-

Boc Protection : The crude product is treated with Boc₂O in dichloromethane.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | CH₃I, Br₂, AcOH | 50°C | 55% |

| 2 | Boc₂O, DCM | RT | 75% |

Advantages :

-

Reduces step count, improving atom economy.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Bromination + Boc | 65–85 | High | Moderate |

| DoM Strategy | 70–90 | Very High | Low |

| One-Pot Bromination | 55–75 | Moderate | High |

Key Findings :

-

The DoM strategy offers superior regioselectivity but is less scalable due to cryogenic requirements.

Optimization Strategies

Solvent Systems

Catalytic Additives

-

DMAP : Accelerates Boc protection by 30% compared to pyridine.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves bromination yields in biphasic systems.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Mitigate exothermic risks during bromination.

-

In Situ Quenching : Reduces purification steps, enhancing throughput.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of tert-butyl 3-methyl-1H-indole-1-carboxylate using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key factors include solvent choice (e.g., DMF or CCl₄), temperature control (0–25°C), and stoichiometric ratios to minimize di-bromination byproducts. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the mono-brominated product .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR to confirm substitution patterns. The tert-butyl group appears as a singlet (~1.6 ppm in -NMR), while the bromine deshields adjacent protons (e.g., C2-H at ~7.8 ppm) .

- X-ray crystallography : Resolve steric effects from the bulky tert-butyl group and bromine position. Crystallization in ethyl acetate/hexane mixtures yields monoclinic crystals (space group P2₁/c) with bond angles and torsion angles confirming stereoelectronic effects .

Q. What are the primary applications of this compound as a synthetic intermediate?

- Methodological Answer : The bromine atom at C2 serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) or nucleophilic substitutions. The tert-butyl carboxylate protects the indole NH, enabling selective functionalization at other positions. For example, it has been used in synthesizing anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) via Pd-catalyzed couplings .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reaction kinetics in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The tert-butyl group at N1 creates steric bulk, slowing oxidative addition of Pd(0) to the C–Br bond. Mitigation strategies include:

- Ligand design : Use bulky ligands like XPhos or SPhos to enhance Pd coordination .

- Microwave-assisted synthesis : Accelerate reaction rates (e.g., 100°C, 30 min) to overcome steric barriers while maintaining selectivity .

- Data Analysis : Compare turnover frequencies (TOFs) with/without steric modifiers via kinetic studies (e.g., in situ -NMR monitoring) .

Q. What computational methods predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic attack. Bromine’s electron-withdrawing effect directs subsequent electrophiles (e.g., nitration) to C5/C6 positions.

- NBO Analysis : Quantify charge distribution (C2: δ+ due to Br; C3: δ– from methyl) to validate experimental outcomes .

Q. How can competing side reactions (e.g., deprotection or di-bromination) be suppressed during synthesis?

- Methodological Answer :

- Deprotection : Avoid protic solvents (e.g., MeOH) and acidic conditions that cleave the tert-butyl carboxylate. Use anhydrous DCM or THF .

- Di-bromination : Control stoichiometry (1.05 eq NBS) and add radical inhibitors (e.g., BHT) to limit over-bromination. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.